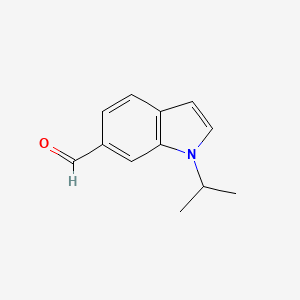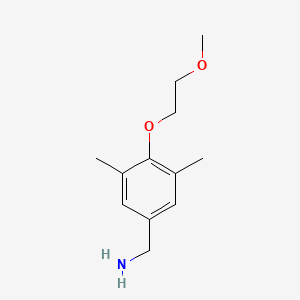![molecular formula C11H18N6S B1438634 1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-57-6](/img/structure/B1438634.png)
1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as ‘Pyrazolo’) is a synthetic compound of the pyrazolo[3,4-d]pyrimidine family. It has been studied for its potential therapeutic applications in a number of scientific fields, including medicine and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Compounds
Pyrimido[3,4-d]pyrimidines are part of the bicyclic [6+6] systems, which are significant in the synthesis of complex organic compounds. The compound can be used as a precursor in the synthesis of these bicyclic structures, which are valuable in various chemical transformations and pharmaceutical applications .
Anti-Fibrosis Activity
Pyrimidine derivatives, including our compound, have shown potential in anti-fibrosis activity. They can be synthesized and evaluated against conditions like liver fibrosis, where they may inhibit the deposition of collagen fibers in tissue, thus mitigating the progression of fibrotic diseases .
Antimicrobial Applications
The pyrimidine moiety is known for its antimicrobial properties. Derivatives of pyrimido[3,4-d]pyrimidine can be designed to target specific microbial pathways, offering a platform for developing new antimicrobial agents .
Antiviral Research
Similarly, these compounds have applications in antiviral research. By interfering with viral replication mechanisms, pyrimidine derivatives can contribute to the creation of novel antiviral drugs, especially in the wake of emerging viral diseases .
Antitumor Properties
Research has indicated that pyrimidine derivatives can exhibit antitumor activities. They can be used to study cancer cell lines and understand the mechanisms of tumor suppression, potentially leading to new cancer therapies .
Medicinal Chemistry
In medicinal chemistry, pyrimido[3,4-d]pyrimidine derivatives are considered privileged structures due to their therapeutic potential. They are employed in the design of drugs that can interact with various biological targets, offering a wide range of pharmacological effects .
Propiedades
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-7(2)14-9-8-6-13-17(5-4-12)10(8)16-11(15-9)18-3/h6-7H,4-5,12H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWYMSVTTUHFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





acetate](/img/structure/B1438556.png)
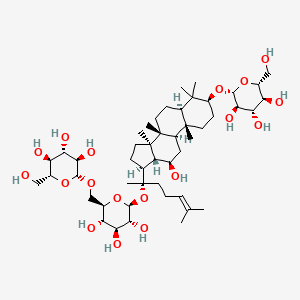
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
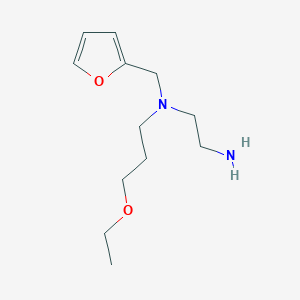
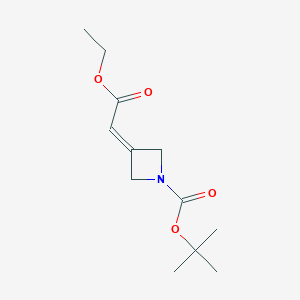
![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)



